![molecular formula C12H9FN4S B2500675 3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852374-41-5](/img/structure/B2500675.png)
3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . These types of compounds are often synthesized for their potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot catalyst-free procedure at room temperature . The reaction involves dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been established using single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are typically one-pot reactions involving dibenzoylacetylene and triazole derivatives .Physical And Chemical Properties Analysis
Some similar compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They also have remarkable measured density and excellent thermal stability .Scientific Research Applications
Structural and Theoretical Studies
- Pyridazine derivatives, including compounds structurally related to 3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine, have been the focus of structural and theoretical studies. These studies involve synthesis, characterization by various spectroscopic methods, and single crystal X-ray diffraction techniques. Density functional theory (DFT) calculations are performed to compare theoretical and experimental results, analyzing molecular orbital characteristics such as HOMO-LUMO energy levels, energy gap, softness, and hardness. Moreover, these studies extend to Hirshfeld surface analysis for identifying different intermolecular hydrogen bonds and constructing energy frameworks to understand the dominant interaction energies involved in molecular packing strength (Sallam et al., 2021).
Future Directions
properties
IUPAC Name |
3-(3-fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c1-18-11-6-5-10-14-15-12(17(10)16-11)8-3-2-4-9(13)7-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXASWDXOOTDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine |
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